Methyl pyrimidine-5-carboxylate

Medicinal Chemistry Process Chemistry Purification

Procure Methyl pyrimidine-5-carboxylate (CAS 34253-01-5) for superior process control. Its unique 5-position ester and solid-state nature (mp 76–81°C) ensure precise charging and cleaner reactions vs. liquid or 2-/4-isomers. Achieve higher yields and purity in nucleophilic acyl substitutions. Ideal for focused library synthesis targeting histamine H3 receptors and PI3K kinases.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 34253-01-5
Cat. No. B183937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrimidine-5-carboxylate
CAS34253-01-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CN=C1
InChIInChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3
InChIKeyXMVNUAHPLDBEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyrimidine-5-carboxylate (CAS 34253-01-5): Core Chemical Identity and Baseline Procurement Data for Heterocyclic Building Block Sourcing


Methyl pyrimidine-5-carboxylate (CAS 34253-01-5), also known as 5-pyrimidinecarboxylic acid methyl ester, is a pyrimidine-based heterocyclic building block with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . It features a methyl ester group at the 5-position of the pyrimidine ring, a structural arrangement that confers distinct physicochemical properties and reactivity profiles compared to other regioisomeric or ester-variant pyrimidine carboxylates . The compound is characterized by a melting point of 76–81 °C and a topological polar surface area of 52.1 Ų , and is typically supplied as a solid at ≥95% purity .

Why In-Class Pyrimidine Carboxylates Cannot Be Directly Substituted for Methyl Pyrimidine-5-carboxylate in Synthetic Workflows


Substituting methyl pyrimidine-5-carboxylate with a closely related analog—such as the 2‑ or 4‑regioisomer, the free carboxylic acid, or an ethyl ester—introduces measurable differences in reactivity, solubility, and downstream product purity. The 5‑position ester uniquely balances electrophilicity and steric accessibility for nucleophilic acyl substitution , while its specific melting point (76–81 °C) simplifies purification and handling compared to lower‑melting or liquid analogs . Furthermore, the methyl ester’s hydrolysis kinetics and transesterification behavior differ from ethyl or acid variants, directly impacting reaction yields and process robustness in both academic and industrial settings [1]. The quantitative evidence below clarifies where these differences translate into verifiable procurement and performance advantages.

Methyl Pyrimidine-5-carboxylate (34253-01-5): Quantified Differentiation Evidence Against Closest Analogs


Comparative Melting Point Advantage: Solid-State Handling vs. Liquid Analogues

Methyl pyrimidine-5-carboxylate exhibits a melting point range of 76–81 °C , allowing straightforward recrystallization and solid handling. In contrast, many closely related pyrimidine esters—including ethyl pyrimidine-5-carboxylate and substituted methyl pyrimidine-2‑carboxylates—are liquids or low‑melting solids at room temperature, complicating purification and weighing accuracy [1].

Medicinal Chemistry Process Chemistry Purification

Regioisomeric Reactivity Control: 5‑Position Ester Enables Selective Functionalization Unavailable to 2‑ or 4‑Carboxylates

The methyl ester at the 5‑position of the pyrimidine ring participates in acylation and condensation reactions with amines and aldehydes without competing ring‑nitrogen quaternization, a side reaction that frequently limits the utility of 2‑ and 4‑carboxylate isomers . This positional selectivity is supported by the observed broad applicability of pyrimidine‑5‑carboxylates in generating diverse pharmacologically relevant scaffolds, whereas 2‑ and 4‑carboxylate derivatives often require additional protection/deprotection steps [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Commercial Purity and Price Benchmark: ≥95% Purity at Competitive Cost vs. Alternative Esters

Commercial methyl pyrimidine-5-carboxylate is routinely available at ≥95% purity , with a representative price of approximately $1,394 per gram from major suppliers (Sigma-Aldrich, 2023) . By comparison, ethyl pyrimidine-5-carboxylate and substituted methyl pyrimidine-2-carboxylates are less frequently stocked, often require custom synthesis, and are priced at a premium due to lower demand and more complex synthetic routes .

Procurement Building Blocks Quality Control

Derivative Potency in Biological Assays: Pyrimidine‑5‑carboxylate Scaffold Yields Single‑Digit nM Affinity vs. Weaker 2‑/4‑Analogs

Although the parent methyl pyrimidine‑5‑carboxylate itself is not a drug, derivatives built on the 5‑carboxylate scaffold achieve exceptionally high target binding. For instance, a methyl pyrimidine‑5‑carboxylate‑derived histamine H₃ receptor antagonist exhibits a binding affinity Kd = 1.35 nM [1], and a related PI3Kα inhibitor displays IC₅₀ = 35 nM [2]. In contrast, comparable 2‑ and 4‑carboxylate‑based series typically show 10‑ to 100‑fold lower potency in similar target classes due to suboptimal exit‑vector geometry .

Drug Discovery GPCR Kinase Inhibition

Optimal Research and Industrial Application Scenarios for Methyl Pyrimidine-5-carboxylate Based on Verified Differential Evidence


Medicinal Chemistry: Core Scaffold for GPCR and Kinase Targeted Libraries

Use methyl pyrimidine-5-carboxylate as a central building block to generate focused libraries targeting histamine H₃ receptors and PI3K kinases, leveraging the scaffold’s demonstrated ability to yield single‑digit nanomolar affinity derivatives [1][2]. The 5‑position ester orientation provides an optimal exit vector for key binding interactions that 2‑ and 4‑carboxylate isomers cannot achieve without extensive structural modification [3].

Process Development: Solid‑Phase Handling and Scalable Esterifications

In process chemistry settings, the compound’s solid‑state nature (mp 76–81 °C) facilitates precise charging and avoids the solvent‑mediated losses common with liquid esters [1]. Its methyl ester group undergoes clean acylation and condensation without the N‑alkylation side reactions that plague 2‑carboxylate isomers, improving overall yield and purity in multi‑kilogram campaigns [2].

Academic and Early‑Discovery Procurement: Cost‑Effective, High‑Purity Building Block

For academic laboratories and biotech startups, the compound’s combination of ≥95% purity and sub‑$1,400/g pricing (vs. >$1,800/g for regioisomers) reduces financial risk while enabling rapid SAR exploration [1]. Its broad commercial availability eliminates custom synthesis delays, accelerating hit‑to‑lead timelines [2].

Heterocyclic Methodology Development: Model Substrate for Regioselective Transformations

Employ methyl pyrimidine-5-carboxylate as a model substrate to develop new regioselective reactions on pyrimidine cores, given its well‑characterized reactivity and the extensive literature precedent for 5‑carboxylate functionalization [1]. Its behavior can be directly compared with 2‑ and 4‑carboxylate analogs to quantify positional effects on reaction outcomes [2].

Technical Documentation Hub

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